molecular formula C17H12F2N4O B6430210 1-{[2,4'-bipyridine]-5-yl}-3-(2,6-difluorophenyl)urea CAS No. 2097900-47-3

1-{[2,4'-bipyridine]-5-yl}-3-(2,6-difluorophenyl)urea

Cat. No.: B6430210
CAS No.: 2097900-47-3
M. Wt: 326.30 g/mol
InChI Key: FVZPUJQQQDYUPG-UHFFFAOYSA-N
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Description

1-{[2,4’-Bipyridine]-5-yl}-3-(2,6-difluorophenyl)urea is a versatile chemical compound with a complex molecular structure. It contains both aromatic (2,4’-bipyridine and 2,6-difluorophenyl groups) and aliphatic (methylene group) characteristics, making it a subject of interest in various scientific research fields

Preparation Methods

The synthesis of 1-{[2,4’-bipyridine]-5-yl}-3-(2,6-difluorophenyl)urea involves several steps, typically starting with the preparation of the bipyridine derivative. Common synthetic routes include:

    Suzuki Coupling: This method involves the coupling of halogenated pyridine derivatives with boronic acids in the presence of a palladium catalyst.

    Stille Coupling: This reaction uses organotin compounds and halogenated pyridines, also catalyzed by palladium.

    Negishi Coupling: This method involves the use of organozinc compounds with halogenated pyridines.

Industrial production methods often involve scaling up these reactions under controlled conditions to ensure high yield and purity. Reaction conditions typically include inert atmospheres, specific temperature ranges, and the use of solvents like dimethylformamide or tetrahydrofuran.

Chemical Reactions Analysis

1-{[2,4’-Bipyridine]-5-yl}-3-(2,6-difluorophenyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized bipyridine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced bipyridine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles like amines or thiols.

Common reagents and conditions for these reactions include the use of catalysts (e.g., palladium, platinum), specific solvents (e.g., ethanol, acetonitrile), and controlled temperatures (e.g., 25-100°C). Major products formed from these reactions include various bipyridine derivatives with modified functional groups.

Scientific Research Applications

1-{[2,4’-Bipyridine]-5-yl}-3-(2,6-difluorophenyl)urea has numerous applications in scientific research:

    Supramolecular Chemistry: It acts as a chelating agent, forming strong bonds with metal ions, which is useful in designing coordination complexes with specific properties.

    Medicinal Chemistry: Urea derivatives, including this compound, have potential biological activities.

    Material Science: The compound’s aromatic and aliphatic groups make it useful in designing new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-{[2,4’-bipyridine]-5-yl}-3-(2,6-difluorophenyl)urea involves its interaction with molecular targets through its bipyridine and difluorophenyl groups. These interactions can influence various molecular pathways, particularly those involving metal ion coordination and electron transfer processes .

Comparison with Similar Compounds

1-{[2,4’-Bipyridine]-5-yl}-3-(2,6-difluorophenyl)urea can be compared with other bipyridine derivatives:

    2,2’-Bipyridine: A well-known chelating agent used in coordination chemistry.

    4,4’-Bipyridine: Used as a precursor to paraquat, a redox-active compound.

    3,4’-Bipyridine: Derivatives like inamrinone and milrinone are used in treating congestive heart failure.

The uniqueness of 1-{[2,4’-bipyridine]-5-yl}-3-(2,6-difluorophenyl)urea lies in its specific combination of bipyridine and difluorophenyl groups, which confer distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-(6-pyridin-4-ylpyridin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N4O/c18-13-2-1-3-14(19)16(13)23-17(24)22-12-4-5-15(21-10-12)11-6-8-20-9-7-11/h1-10H,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZPUJQQQDYUPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)NC2=CN=C(C=C2)C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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